molecular formula C17H24N2O4 B1589679 (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate CAS No. 72064-51-8

(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate

Cat. No. B1589679
CAS RN: 72064-51-8
M. Wt: 320.4 g/mol
InChI Key: DOUUPKDLDFXKDX-AWEZNQCLSA-N
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Description

(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate is a chemical compound with a complex structure. It belongs to the class of tetrahydropyridazines, which are heterocyclic compounds containing a six-membered ring with three carbon atoms and three nitrogen atoms. The compound’s stereochemistry is specified as (S) , indicating that it has a specific chiral configuration.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, followed by cyclization to form the tetrahydropyridazine ring. Detailed synthetic pathways can be found in the literature, and variations may exist depending on the specific substituents and protecting groups used during the synthesis.



Molecular Structure Analysis

The molecular structure of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate consists of the following key features:



  • A tetrahydropyridazine ring with three carbon atoms and three nitrogen atoms.

  • A benzyl group attached to one of the carbon atoms.

  • A tert-butyl group attached to another carbon atom.

  • Two carboxylate groups, contributing to the compound’s acidity and reactivity.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Hydrolysis : Cleavage of the ester bonds by water, leading to the formation of carboxylic acids and alcohols.

  • Reduction : Reduction of the carbonyl groups to yield corresponding alcohols.

  • Substitution Reactions : Substitution of the benzyl or tert-butyl groups with other functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting point, which provides insights into its purity and crystalline structure.

  • Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).

  • Stability : Assess its stability under different conditions (e.g., temperature, light, pH).


Safety And Hazards


  • Toxicity : Evaluate the compound’s toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols when working with this compound.

  • Environmental Impact : Consider its potential impact on the environment.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

  • Structure-Activity Relationships : Explore modifications to enhance its properties.

  • Synthetic Optimization : Develop more efficient synthetic routes.


Please note that this analysis is based on existing knowledge, and further studies may reveal additional insights.


properties

IUPAC Name

1-O-benzyl 3-O-tert-butyl (3S)-diazinane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-10-7-11-19(18-14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,18H,7,10-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUUPKDLDFXKDX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(N1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN(N1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452785
Record name 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate

CAS RN

72064-51-8
Record name 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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